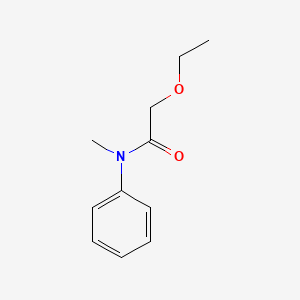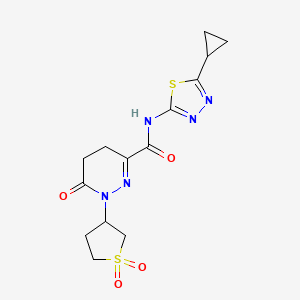
2-ethoxy-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, characterized by the presence of ethoxy, methyl, and phenyl groups attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-methyl-N-phenylacetamide typically involves the reaction of ethyl acetate with N-methyl-N-phenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Ethoxy-N-methyl-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-Methoxy-N-methyl-2-phenylacetamide
- N-Ethyl-N-methyl-2-phenylacetamide
- 2-Amino-N-methyl-2-phenylacetamide
Comparison: 2-Ethoxy-N-methyl-N-phenylacetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethoxy-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
TWHMYMOTHZXDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11023979.png)


![(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024001.png)
![(1Z)-8-bromo-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024003.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11024006.png)
![3-cyclohexyl-N-[3-(diethylamino)propyl]propanamide](/img/structure/B11024014.png)
![2-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11024017.png)
![N-[4-(propan-2-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11024018.png)

![N-{3-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11024034.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11024046.png)
![7,8-dimethoxy-3-{2-[3-(4-methoxyphenyl)thiomorpholin-4-yl]-2-oxoethyl}-4-methyl-2H-chromen-2-one](/img/structure/B11024052.png)

